

physical and chemical properties of Methyl 5-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 5-chloropyrazine-2-carboxylate
Cat. No.:	B3022643

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An In-Depth Technical Guide to **Methyl 5-chloropyrazine-2-carboxylate**

Introduction: Unveiling a Key Heterocyclic Building Block

Methyl 5-chloropyrazine-2-carboxylate is a halogenated heterocyclic compound belonging to the pyrazine family. Its chemical structure, featuring a pyrazine ring substituted with both a chloro group and a methyl ester, makes it a highly versatile and valuable intermediate in organic synthesis. The electron-deficient nature of the pyrazine ring, further enhanced by the electron-withdrawing chloro and carboxylate groups, imparts unique reactivity that is strategically exploited in the synthesis of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and applications, with a focus on its significance for researchers and professionals in drug development and agrochemical science. It serves as a critical synthon, or building block, for introducing the pyrazine moiety into larger, biologically active compounds.^{[1][2]}

Physicochemical and Structural Properties

The physical characteristics of **Methyl 5-chloropyrazine-2-carboxylate** are fundamental to its handling, storage, and application in synthetic chemistry. It typically appears as a white to light yellow or orange crystalline solid.^{[3][4]} Proper storage in a cool, dry, and dark place under an inert atmosphere is recommended to maintain its stability.^{[1][5]}

Molecular Structure

The core of the molecule is a pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The chlorine atom is located at position 5, and the methyl carboxylate group is at position 2.

Caption: Molecular Structure of **Methyl 5-chloropyrazine-2-carboxylate**.

Summary of Physicochemical Data

The following table summarizes the key physical and chemical properties of the compound.

Property	Value	Source(s)
CAS Number	33332-25-1	[1][3][4][6][7]
Molecular Formula	C ₆ H ₅ ClN ₂ O ₂	[3][6][8]
Molecular Weight	172.57 g/mol	[1][3][6][8]
Appearance	White to Light yellow/orange powder/crystal	[3][4]
Melting Point	89-90 °C	[1][4][5][6]
Boiling Point	242.8 ± 35.0 °C (Predicted)	[1][5][6]
Density	1.372 ± 0.06 g/cm ³ (Predicted)	[1][5][6]
pKa	-4.54 ± 0.10 (Predicted)	[1][5][6]
Purity	≥98.0% (HPLC)	[3][7]

Spectral Data

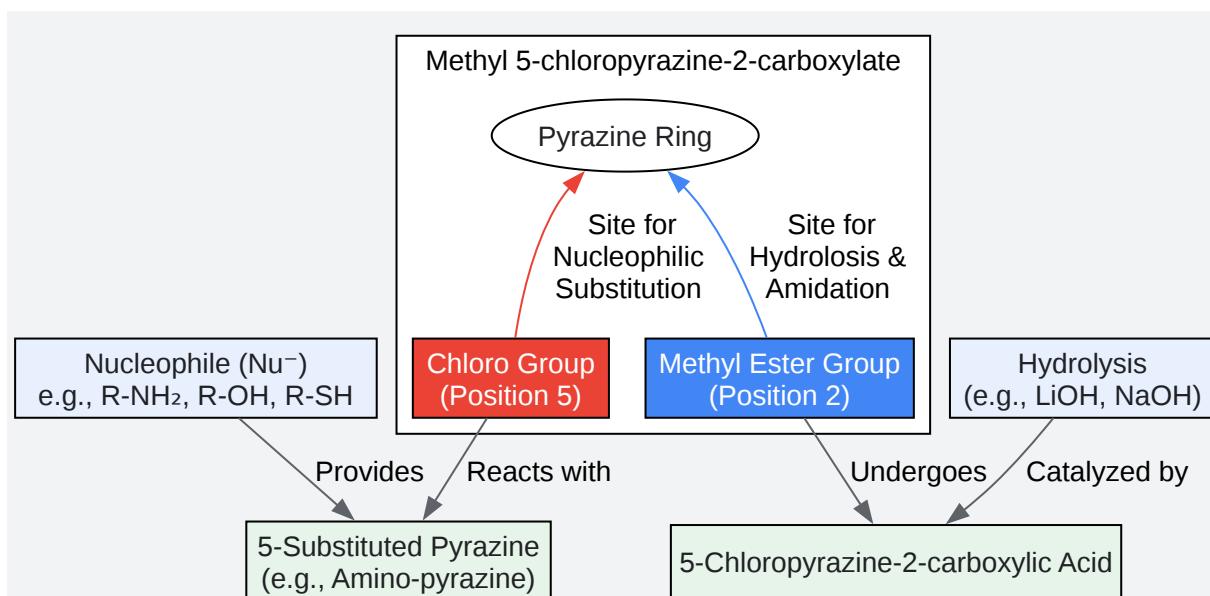
Structural confirmation is typically achieved through various spectroscopic methods.

- ¹H NMR: The proton NMR spectrum is simple and characteristic. In CDCl₃, it shows a singlet for the methyl protons (–OCH₃) at approximately δ 4.05 ppm and two distinct singlets (or doublets with small coupling) for the two aromatic protons on the pyrazine ring at approximately δ 8.71 and δ 9.10 ppm.[1][6]

- ^{13}C NMR, ^{15}N NMR, and Mass Spectrometry: Further structural data can be obtained from ^{13}C NMR, ^{15}N NMR, and GC-MS, which are available in public databases like PubChem and ChemicalBook for reference.[8][9]

Chemical Reactivity and Synthetic Utility

The reactivity of **Methyl 5-chloropyrazine-2-carboxylate** is dominated by two primary functional groups: the chloro substituent and the methyl ester.



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Caption: Key Reactive Sites and Transformations.

- Nucleophilic Aromatic Substitution ($\text{S}_{\text{n}}\text{Ar}$): The chlorine atom is susceptible to displacement by various nucleophiles. The electron-withdrawing nature of the pyrazine nitrogens and the ester group activates the C-Cl bond towards nucleophilic attack. This allows for the introduction of amines, alcohols, thiols, and other functionalities at this position, making it a cornerstone reaction for building molecular diversity.

- Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-chloropyrazine-2-carboxylic acid, under basic conditions (e.g., using lithium hydroxide or sodium hydroxide).[2] This carboxylic acid is itself a valuable intermediate, often used in amide bond formation to link the pyrazine core to other molecular fragments.[2]

Experimental Protocols: Synthesis of Methyl 5-chloropyrazine-2-carboxylate

Several synthetic routes to **Methyl 5-chloropyrazine-2-carboxylate** have been established. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: Chlorination of a Hydroxypyrazine Precursor

This common and effective method involves the conversion of a hydroxyl group to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl_3) or phosphorus trichloride (PCl_3).[1][6] The hydroxyl precursor, methyl 5-hydroxypyrazine-2-carboxylate, is often synthesized from 5-hydroxypyrazine-2-carboxylic acid.

Caption: Workflow for Synthesis via Chlorination.

Step-by-Step Protocol:

- Setup: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine methyl 5-hydroxypyrazine-2-carboxylate (1 equivalent) and phosphorus oxychloride (POCl_3 , ~10-15 equivalents).[1]
- Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) dropwise to the mixture. [6]
- Reaction: Heat the reaction mixture to reflux for 1.5 to 4 hours.[1][6] Monitor the reaction progress by a suitable method (e.g., TLC or LCMS).
- Workup: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice.

- Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as diethyl ether or chloroform.[1][6]
- Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[6]
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Recrystallize the resulting solid from a solvent like toluene to obtain the pure **Methyl 5-chloropyrazine-2-carboxylate**.[1]

Causality: POCl_3 is a powerful dehydrating and chlorinating agent. It reacts with the hydroxyl group of the hydroxypyrazine, converting it into a good leaving group, which is subsequently displaced by a chloride ion to form the desired product. DMF acts as a catalyst by forming a Vilsmeier-Haack reagent intermediate with POCl_3 , which is more reactive.

Method 2: Esterification of 5-Chloropyrazine-2-carboxylic Acid

An alternative approach is to start with the corresponding carboxylic acid and perform an esterification reaction. While many esterification methods exist, using trimethylsilyldiazomethane (TMS-diazomethane) is a mild and highly efficient option for sensitive substrates.[1]

Step-by-Step Protocol:

- Dissolution: Dissolve 5-chloropyrazine-2-carboxylic acid (1 equivalent) in a mixture of diethyl ether and methanol.[1]
- Reaction: To this solution, add a 2 M solution of trimethylsilyldiazomethane in diethyl ether (2 equivalents) dropwise at room temperature.[1] Effervescence (nitrogen gas evolution) will be observed.
- Completion: Allow the reaction to proceed for approximately 30 minutes, or until bubbling ceases. Completion can be confirmed by LCMS.

- Isolation: Concentrate the reaction mixture under reduced pressure to yield **Methyl 5-chloropyrazine-2-carboxylate**. The product is often of high purity (>95%) and may be used directly in subsequent steps without further purification.[\[1\]](#)

Causality: TMS-diazomethane is a safe and effective methylating agent for carboxylic acids. The carboxylic acid protonates the diazomethane, which then decomposes to generate a highly reactive methyldiazonium species and a carboxylate anion. These rapidly combine, releasing nitrogen gas, to form the methyl ester under very mild conditions.

Applications in Drug Discovery and Agrochemicals

Methyl 5-chloropyrazine-2-carboxylate is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its utility lies in its ability to be elaborated into more complex structures.

- Pharmaceutical Intermediates: The pyrazine ring is a common scaffold in many pharmaceutically active agents. This compound provides a convenient entry point for synthesizing derivatives with potential applications as kinase inhibitors, antivirals, and other therapeutic agents.[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[10\]](#) The chloro and ester groups serve as handles for diversification, allowing chemists to append different functional groups to explore structure-activity relationships (SAR).
- Pesticide Synthesis: Similar to its role in pharmaceuticals, it is also used in the development of new pesticides and herbicides.[\[1\]](#)
- Material Science: It can also be used in the synthesis of dyes, polymer stabilizers, and antioxidants.[\[1\]](#)

The introduction of a methyl group, in general, is a key strategy in drug design to modulate physicochemical properties, improve metabolic stability, and fine-tune pharmacodynamic and pharmacokinetic profiles.[\[11\]](#)

Safety, Handling, and Storage

As a laboratory chemical, **Methyl 5-chloropyrazine-2-carboxylate** must be handled with appropriate precautions.

GHS Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS):[\[7\]](#)[\[8\]](#)

- H315: Causes skin irritation (Skin Irritation, Category 2).[\[8\]](#)[\[12\]](#)
- H319: Causes serious eye irritation (Eye Irritation, Category 2).[\[8\]](#)[\[12\]](#)
- H335: May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3).[\[8\]](#)[\[12\]](#)

The GHS pictogram is an exclamation mark (GHS07), and the signal word is "Warning".[\[4\]](#)[\[7\]](#)

Recommended Safety Precautions

- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[\[12\]](#)[\[13\]](#) Use a dust mask or work in a well-ventilated area or fume hood to avoid inhaling the powder.[\[12\]](#)[\[14\]](#)
- Handling: Avoid contact with skin, eyes, and clothing.[\[12\]](#) Wash hands thoroughly after handling.
- First Aid:
 - Eyes: In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[\[12\]](#)
 - Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[\[12\]](#)
 - Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[\[12\]](#)
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[\[1\]](#)[\[12\]](#)

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- To cite this document: BenchChem. [physical and chemical properties of Methyl 5-chloropyrazine-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3022643#physical-and-chemical-properties-of-methyl-5-chloropyrazine-2-carboxylate]

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